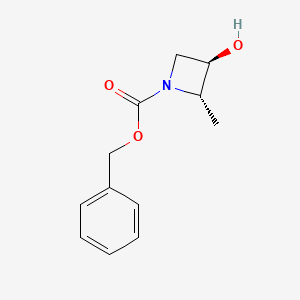

benzyl (2S,3R)-3-hydroxy-2-methyl-azetidine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzyl (2S,3R)-3-hydroxy-2-methyl-azetidine-1-carboxylate is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound features a four-membered azetidine ring, which is relatively rare and offers unique reactivity and stability properties. The presence of both hydroxyl and carboxylate functional groups makes it a versatile intermediate in various chemical syntheses.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of benzyl (2S,3R)-3-hydroxy-2-methyl-azetidine-1-carboxylate typically involves enantioselective methods to ensure the correct stereochemistry. One common approach is the enantioselective reduction of cyclobutenones using ene-reductases . Another method involves the use of Fmoc-protected Garner’s aldehyde, followed by a Horner–Wadsworth–Emmons reaction to give the corresponding enoate, which is then subjected to diastereoselective 1,4-addition reactions .

Industrial Production Methods

Industrial production methods for this compound are less documented, but they likely involve scalable versions of the laboratory methods mentioned above. Flow microreactor systems have been developed for the efficient and sustainable synthesis of similar compounds, which could be adapted for the industrial production of this compound .

Análisis De Reacciones Químicas

Types of Reactions

Benzyl (2S,3R)-3-hydroxy-2-methyl-azetidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.

Reduction: The carboxylate group can be reduced to an alcohol.

Substitution: The benzyl group can be substituted with other functional groups.

Actividad Biológica

Benzyl (2S,3R)-3-hydroxy-2-methyl-azetidine-1-carboxylate is a compound of significant interest due to its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, synthesis, and potential therapeutic uses, supported by relevant data and research findings.

Chemical Structure and Properties

- Molecular Formula : C12H15NO3

- Molecular Weight : 221.25 g/mol

- CAS Number : 2306247-38-9

- SMILES Notation : O=C(OCC1=CC=CC=C1)N(C[C@H]2O)C2(C)C

The compound features a benzyl group attached to a hydroxy-substituted azetidine ring at the 3-position, with a carboxylate functional group contributing to its chemical reactivity and biological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Starting Materials : Benzyl chloroformate and (2S,3R)-3-hydroxy-2-methyl-azetidine.

- Reaction Conditions : Conducted under basic conditions using triethylamine as a catalyst.

- Purification Techniques : Chromatography is often employed to ensure high purity of the final product.

This compound exhibits its biological activity primarily through interactions with specific molecular targets, such as enzymes or receptors. The azetidine ring structure allows it to fit into active sites of enzymes, potentially modulating their activity.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been investigated for its efficacy against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells while sparing normal cells .

Antimicrobial Properties

Research indicates that this compound may possess antimicrobial properties. In vitro studies have demonstrated its effectiveness against certain bacterial strains, suggesting its potential use as an antibacterial agent .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Benzyl (3R)-3-hydroxy-2,2-dimethyl-azetidine-1-carboxylate | C13H17NO3 | Contains additional methyl groups; different biological activity profile |

| Benzyl (2S)-3-hydroxybutanoate | C12H22O4 | Lacks the azetidine ring; different pharmacological properties |

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activities of this compound:

- Study on Anticancer Activity :

- Antimicrobial Testing :

Propiedades

IUPAC Name |

benzyl (2S,3R)-3-hydroxy-2-methylazetidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-9-11(14)7-13(9)12(15)16-8-10-5-3-2-4-6-10/h2-6,9,11,14H,7-8H2,1H3/t9-,11+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRBGNZSVKCRDFF-GXSJLCMTSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CN1C(=O)OCC2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H](CN1C(=O)OCC2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.